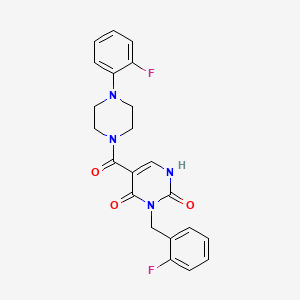

![molecular formula C16H21N2O3P B2386556 N-[dietoxifosforil(piridin-3-il)metil]anilina CAS No. 183016-46-8](/img/structure/B2386556.png)

N-[dietoxifosforil(piridin-3-il)metil]anilina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

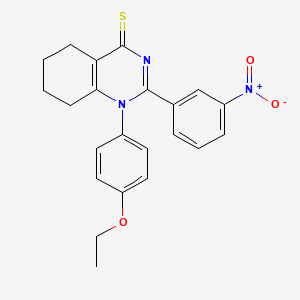

Descripción

This compound belongs to the aniline family and is characterized by the presence of a pyridine ring and a diethoxyphosphoryl group, which contribute to its distinct properties.

Aplicaciones Científicas De Investigación

Complejos Metálicos y Química de Coordinación

- Síntesis y Caracterización: N-[dietoxifosforil(piridin-3-il)metil]anilina puede servir como un ligando en la química de coordinación de metales de transición. Los investigadores han sintetizado y caracterizado sus complejos con iones paladio(II). Se emplearon técnicas como RMN 1H, RMN 13C, FTIR, LC-MS y análisis elemental .

- Reacciones de Sustitución: Se investigó el comportamiento de sustitución de los quelatos bidentatos N,N'-dadores (piridin-2-il)metil-anilina con diferentes sustituyentes en complejos mononucleares de Pd(II). La velocidad de sustitución de los ligandos cloruro por nucleófilos de tiourea se vio influenciada por efectos electrónicos, demandas estéricas y efectos trans .

Propiedades Anticancerígenas y Antioxidantes

- Nuevos Derivados: Los investigadores han sintetizado nuevos derivados de piridin-3-il-pirimidin-2-il-aminofenil-amida utilizando this compound como precursor. Estos derivados exhiben actividad citotóxica contra líneas celulares de cáncer de pulmón, y algunos compuestos muestran una potencia superior en comparación con el imatinib .

- Actividad Antioxidante: Los derivados sintetizados se evaluaron para su actividad antioxidante utilizando el método DPPH. Sus valores de IC50 fueron comparables a los del ácido ascórbico, lo que indica posibles propiedades antioxidantes .

Actividad Herbicida y Biológica

- Estrategia de Empalme de Estructura: Se diseñaron derivados sustituidos de 3-(piridin-2-il)fenilamino, incluidos los derivados de this compound, como inhibidores de la protoporfirinógeno oxidasa (PPO) con robusta actividad herbicida. La estructura química influye significativamente en la potencia .

Inhibición de la Corrosión

- Fosfonatos y Ácidos Fosfónicos: Si bien no están directamente relacionados con this compound, los fosfonatos y los ácidos fosfónicos sintetizados en laboratorios se han explorado como inhibidores de la corrosión. Estos compuestos juegan un papel crucial en la protección de los metales contra la corrosión .

Mecanismo De Acción

Target of Action

Similar compounds have been known to target enzymes such asInorganic pyrophosphatase and Leukotriene A-4 hydrolase . These enzymes play crucial roles in various biochemical processes, including energy metabolism and inflammatory response.

Mode of Action

It’s known that the compound can participate inSuzuki–Miyaura coupling reactions , a type of carbon–carbon bond-forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

Compounds with similar structures have been associated with thecyclooxygenase (COX) pathway , which is involved in the production of prostaglandins and other mediators of inflammation .

Result of Action

Similar compounds have been known to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .

Action Environment

It’s known that the rate of substitution reactions involving similar compounds can be influenced by the presence of electron-withdrawing or electron-donating groups .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-[diethoxyphosphoryl(pyridin-3-yl)methyl]aniline typically involves the reaction of pyridin-3-ylmethylamine with diethyl phosphorochloridate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N-[diethoxyphosphoryl(pyridin-3-yl)methyl]aniline may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-[diethoxyphosphoryl(pyridin-3-yl)methyl]aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxyphosphoryl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent oxidation.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under controlled temperatures and pH conditions.

Major Products Formed

- **Oxidation

Propiedades

IUPAC Name |

N-[diethoxyphosphoryl(pyridin-3-yl)methyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N2O3P/c1-3-20-22(19,21-4-2)16(14-9-8-12-17-13-14)18-15-10-6-5-7-11-15/h5-13,16,18H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROIOQNTPQBBCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C1=CN=CC=C1)NC2=CC=CC=C2)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N2O3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26662502 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid](/img/structure/B2386475.png)

![N-(3-chloro-4-methylphenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2386480.png)

![(3,4-dihydroisoquinolin-2(1H)-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2386481.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2386489.png)

![1-(2-Phenylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine](/img/structure/B2386495.png)